molecular formula C11H12N2O2 B2940593 methyl 3-amino-1-methyl-1H-indole-2-carboxylate CAS No. 1380399-14-3

methyl 3-amino-1-methyl-1H-indole-2-carboxylate

Cat. No.: B2940593
CAS No.: 1380399-14-3
M. Wt: 204.229
InChI Key: AGXPRVBEODFHTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3-amino-1H-indole-2-carboxylate” is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years for their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .


Synthesis Analysis

Reactions of “methyl 3-amino-1H-indole-2-carboxylates” with aryl isocyanates, aryl isothiocyanates, and cyanamides led to the formation of 5H-pyrimido[5,4-b]indole derivatives . In the reaction with isocyanates, 3-aryl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-diones were formed that were involved in the alkylation at two nitrogen atoms .


Chemical Reactions Analysis

“Methyl 3-amino-1H-indole-2-carboxylates” react with aryl isocyanates, aryl isothiocyanates, and cyanamides to form 5H-pyrimido[5,4-b]indole derivatives . The reaction with isocyanates forms 3-aryl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-diones that undergo alkylation at two nitrogen atoms .

Scientific Research Applications

Synthesis of Novel Compounds

Methyl 3-amino-1H-indole-2-carboxylates have been employed in the synthesis of 5H-pyrimido[5,4-b]indole derivatives, showcasing their utility in creating complex molecular structures. Reactions with aryl isocyanates, aryl isothiocyanates, and cyanamides led to the formation of various indole derivatives, highlighting the compound's versatility in synthetic organic chemistry (Shestakov et al., 2009).

Structural Investigations and Anticancer Activity

Methyl indole-3-carboxylate derivatives have been synthesized and investigated for their potential anticancer activities. Two new derivatives were explored for their efficacy against melanoma, renal, and breast cancer cell lines. These studies indicate the promising role of methyl 3-amino-1-methyl-1H-indole-2-carboxylate derivatives in the development of anticancer agents (Niemyjska et al., 2012).

Chemical Modifications and Reactivity

Research on the carboxylation, ethoxycarbonylation, and carbamoylation of indoles using Me2AlCl under CO2 pressure has expanded the functional group compatibility and synthetic utility of indole derivatives. This methodology facilitates the introduction of carboxylic acid functionalities into the indole scaffold, offering a broad application in medicinal chemistry and materials science (Nemoto et al., 2016).

Catalytic Amination for Indole Derivatives

A Cu(I)-catalyzed intramolecular amination of aryl bromides approach was developed for the efficient synthesis of N-alkylated and N-arylated derivatives of methyl 1H-indole-3-carboxylate. This catalytic system enables good to high yields under mild conditions, demonstrating the compound's potential in the efficient construction of N-substituted indole frameworks (Melkonyan et al., 2008).

Future Directions

Indoles, including “methyl 3-amino-1H-indole-2-carboxylate”, have attracted the attention of the chemical community due to their importance in natural products and drugs . The investigation of novel methods of synthesis and the construction of indoles as a moiety in selected alkaloids are areas of ongoing research .

Properties

IUPAC Name

methyl 3-amino-1-methylindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-13-8-6-4-3-5-7(8)9(12)10(13)11(14)15-2/h3-6H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGXPRVBEODFHTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1380399-14-3
Record name methyl 3-amino-1-methyl-1H-indole-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.